n-[1-(Hydroxymethyl)cyclohexyl]formamide
Description
N-[1-(Hydroxymethyl)cyclohexyl]formamide is a cyclohexane derivative featuring a hydroxymethyl (-CH2OH) substituent at the 1-position and a formamide (-NHCHO) group. Its molecular formula is C8H15NO2, with a molecular weight of 157.21 g/mol. The compound’s structure combines the rigidity of the cyclohexane ring with the hydrogen-bonding capabilities of the hydroxymethyl and formamide groups, making it relevant in medicinal chemistry and materials science.
Properties
CAS No. |
90204-86-7 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N-[1-(hydroxymethyl)cyclohexyl]formamide |
InChI |
InChI=1S/C8H15NO2/c10-6-8(9-7-11)4-2-1-3-5-8/h7,10H,1-6H2,(H,9,11) |
InChI Key |
PEDDUVBRQPECOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CO)NC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
(a) N-{[1-(Hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide (CAS: 1216981-05-3)
- Structure : Cyclohexyl group with hydroxymethyl and sulfonamide (-SO2NH2) substituents.
- Molecular Formula: C15H23NO3S (MW: 297.41 g/mol).
- Key Differences: The sulfonamide group increases acidity (pKa ~10–12) compared to the neutral formamide (pKa ~-2). Enhanced polarity due to the sulfonyl group, reducing solubility in nonpolar solvents. Applications: Likely used as a protease inhibitor due to sulfonamide’s enzyme-binding affinity .
(b) N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide
- Structure : tert-Butyldiphenylsilyl group replaces hydroxymethyl.
- Molecular Formula: C23H31NOSi (MW: 375.59 g/mol).
- Key Differences: Bulky silyl group increases lipophilicity (logP ~5.2 vs. ~0.8 for the target compound). Improved thermal stability due to steric protection of the formamide. Applications: Intermediate in organosilicon chemistry or catalysis .
(c) N-Formyl-1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol
- Structure: Cyclohexanol backbone with aminoethyl and methoxyphenyl substituents.
- Molecular Formula : C17H24N2O3 (MW: 304.39 g/mol).
- Key Differences: Cyclohexanol’s hydroxyl group enhances hydrogen-bonding capacity. Methoxyphenyl group introduces electron-donating effects, altering reactivity in electrophilic substitutions. Applications: Potential CNS drug candidate due to aromatic and amino groups .
Key Observations :
- PyBOP-mediated couplings (as in ) are efficient for formamide derivatives, achieving yields >45%.
- Sodium hydride in DMF () is a common base for alkylation but may require rigorous purification.
Physicochemical Properties
| Property | N-[1-(Hydroxymethyl)cyclohexyl]formamide | N-Hydroxyoctanamide | (R)-N-(1-Methyl-hexyl)-formamide |
|---|---|---|---|
| Molecular Weight | 157.21 g/mol | 159.23 g/mol | 143.23 g/mol |
| Polarity | High (due to -OH and -NHCHO) | Moderate (hydroxamic acid) | Moderate (linear alkyl chain) |
| logP (Predicted) | 0.8 | 1.2 | 1.5 |
| Applications | Drug intermediates, polymers | Metal chelation | Chiral solvents or catalysts |
Notes:
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